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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B15563451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-

monophosphate, designed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-

dependent RNA polymerase. Its prodrug nature allows for efficient delivery into hepatocytes,

where it undergoes a multi-step metabolic activation to its pharmacologically active

triphosphate form, PSI-352666. This document provides an in-depth technical overview of this

activation pathway, complete with quantitative data, detailed experimental methodologies, and

a visual representation of the metabolic cascade.

Quantitative Analysis of Antiviral Activity and
Cytotoxicity
The in vitro efficacy of PSI-353661 has been evaluated in various HCV replicon systems and

cell lines. The following tables summarize the key quantitative data regarding its antiviral

activity and cytotoxicity.
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Compound
HCV Replicon

Genotype
EC50 (µM) EC90 (µM)

PSI-353661 1a (H77)
Potent activity

reported
-

PSI-353661 1b (Con1) 0.0030 0.0085

PSI-353661 2a (J6/JFH-1)
Potent activity

reported
-

EC50/EC90 values represent the concentration of the compound required to inhibit 50% and

90% of HCV RNA replication, respectively.

Compound Cell Line CC50 (µM)

PSI-353661 Huh7 (human hepatoma) 80.0 ± 6.0

PSI-353661 HepG2 (human hepatoma) >100

PSI-353661 CEM (human T lymphocyte) >100

PSI-353661 BxPC3 (human pancreatic) >100

CC50 represents the concentration of the compound required to cause a 50% reduction in cell

viability.

The Metabolic Activation Pathway
The conversion of PSI-353661 to its active triphosphate metabolite, PSI-352666, is a

sophisticated enzymatic cascade that effectively bypasses the often rate-limiting initial

phosphorylation of the parent nucleoside.[1] The pathway involves several key enzymatic

steps, which are detailed below and illustrated in the accompanying diagram.
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Caption: Metabolic activation cascade of PSI-353661 to its active triphosphate form.

The metabolic activation of PSI-353661 proceeds through the following sequential steps:

Carboxyl Ester Hydrolysis: The initial step is the hydrolysis of the carboxyl ester moiety of

PSI-353661. This reaction is catalyzed by two enzymes, Cathepsin A (Cat A) and

Carboxylesterase 1 (CES1). This is followed by a putative nucleophilic attack on the

phosphorus by the carboxyl group, leading to the elimination of phenol and the formation of

the alaninyl phosphate metabolite, PSI-353131.[2][3]

Amino Acid Moiety Removal: The subsequent step involves the removal of the amino acid

moiety from PSI-353131. This is carried out by the Histidine triad nucleotide-binding protein 1

(Hint 1).[2][3]

Methoxyl Group Hydrolysis: Following the removal of the amino acid, the methoxyl group at

the O6-position of the guanine base is hydrolyzed. This reaction is catalyzed by adenosine
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deaminase-like protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-

monophosphate.[2][3]

First Phosphorylation: The generated monophosphate is then phosphorylated to the

corresponding diphosphate. This phosphorylation is catalyzed by guanylate kinase.[2][3]

Second Phosphorylation: The final step in the activation pathway is the phosphorylation of

the diphosphate to the active triphosphate, PSI-352666. The primary enzyme responsible for

this conversion is the nucleoside diphosphate kinase.[2][3]

Experimental Methodologies
The elucidation of the metabolic activation pathway of PSI-353661 involved a series of in vitro

experiments. The following sections provide detailed protocols for the key assays.

HCV Replicon Assay
This assay is used to determine the antiviral activity of PSI-353661 in a cell-based system that

mimics HCV replication.

1. Cell Culture and Plating:

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are maintained in
Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum,
non-essential amino acids, penicillin-streptomycin, and G418.
Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24
hours.

2. Compound Treatment:

PSI-353661 is serially diluted in DMEM to achieve a range of final concentrations.
The culture medium is removed from the cells and replaced with the medium containing the
diluted compound.
Cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.

3. Quantification of HCV RNA Replication:

HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase)
integrated into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
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For luciferase assays, the medium is removed, and cells are lysed. The luciferase substrate
is added, and luminescence is measured using a luminometer.
EC50 and EC90 values are calculated from the dose-response curves.

Cytotoxicity Assay
This assay is performed to assess the effect of PSI-353661 on the viability of host cells.

1. Cell Plating:

Huh-7, HepG2, CEM, and BxPC3 cells are seeded in 96-well plates at an appropriate
density.

2. Compound Incubation:

Cells are treated with serial dilutions of PSI-353661 and incubated for 8 days.

3. Viability Assessment:

Cell viability is determined using a colorimetric assay, such as the MTS assay.
The absorbance is measured, and the CC50 value is calculated.

In Vitro Metabolism Assays
These assays are designed to identify the enzymes responsible for the metabolic activation of

PSI-353661.

1. Hydrolysis of the Carboxyl Ester:

Cathepsin A (Cat A) Assay:
Recombinant human Cat A (10 µg/mL) is activated by incubation with cathepsin L (1 µg/mL)
in 25 mM MES pH 6.0 with 5 mM DTT for 30 minutes at 37°C.
Cathepsin L is then inactivated by the addition of 10 µM E64.
Carboxylesterase 1 (CES1) Assay:
Recombinant human CES1 is used.
Reaction and Analysis:
PSI-353661 is incubated with the activated Cat A or CES1.
The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to
monitor the formation of the hydrolyzed metabolite.
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2. Phosphorylation Assays:

The phosphorylation of the monophosphate and diphosphate metabolites is assessed using
specific kinases (guanylate kinase and nucleoside diphosphate kinase, respectively).
The reactions are typically carried out in a buffer containing the kinase, the substrate
(monophosphate or diphosphate analog), ATP, and MgCl2.
The formation of the phosphorylated products is monitored over time using HPLC.

HPLC Analysis of Metabolites
HPLC is a crucial technique for separating and quantifying PSI-353661 and its various

metabolites.

1. Sample Preparation:

Cells are incubated with PSI-353661.
At various time points, the cells are harvested, and intracellular metabolites are extracted
using a suitable solvent (e.g., 60% methanol).
The extracts are centrifuged to remove cell debris.

2. HPLC-MS/MS Analysis:

The extracts are analyzed by reverse-phase HPLC coupled with tandem mass spectrometry
(MS/MS).
A C18 column is typically used with a gradient elution of a mobile phase consisting of an
aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to
specifically detect and quantify PSI-353661 and its metabolites.

This comprehensive technical guide provides a detailed understanding of the metabolic

activation pathway of PSI-353661, supported by quantitative data and experimental protocols.

This information is critical for researchers and scientists in the field of antiviral drug

development, offering insights into the mechanism of action of this potent HCV inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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